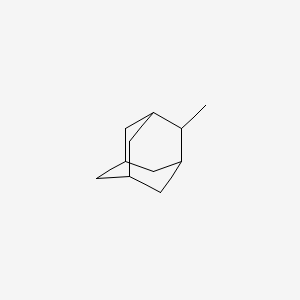

2-Methyladamantane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMODAALDMAYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220265 | |

| Record name | 2-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-56-1 | |

| Record name | 2-Methyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyladamantane and Its Derivatives

Direct Synthesis Approaches to 2-Methyladamantane

Direct synthesis methods typically involve the modification of a pre-existing adamantane (B196018) or a closely related homologue to introduce the desired methyl group at the C-2 position.

Radical-Induced Isomerization of Homoadamantane (B8616219)

The isomerization of homoadamantane, a higher homologue of adamantane, presents a pathway to both 1- and this compound. While stable under flash vacuum pyrolysis at high temperatures, homoadamantane can be rearranged via a radical-induced mechanism at lower temperatures. Static thermolysis at 400 °C initiates a slow rearrangement, yielding a mixture of 1-methyladamantane (B139842) and this compound.

Studies involving isotopically labeled homoadamantane have elucidated the proposed radical-induced mechanisms. Analysis of the thermolysis products of [4,4-D₂]-homoadamantane showed that the resulting 1-methyladamantane was predominantly doubly labeled, while the this compound product experienced a significant loss of the deuterium (B1214612) label. Conversely, when [3,6-D₂]-homoadamantane was used, the 1-methyladamantane was mainly singly labeled, and the this compound remained largely doubly labeled. These findings support distinct radical pathways leading to the two different methylated isomers.

Table 1: Product Distribution from Thermolysis of Labeled Homoadamantane

| Starting Material | Product | Deuterium Labeling |

|---|---|---|

| [4,4-D₂]-Homoadamantane | 1-Methyladamantane | Mainly D₂ |

| [4,4-D₂]-Homoadamantane | This compound | Substantial loss of D |

| [3,6-D₂]-Homoadamantane | 1-Methyladamantane | Mainly D₁ |

Catalytic Deoxygenation Pathways from 2-Adamantanols

A common route to this compound involves the deoxygenation of 2-methyl-2-adamantanol (B56294). Research has shown that the deoxygenation of 2-substituted 2-adamantanols can proceed in a 2-propanol-H₂SO₄ system. researchgate.net This reaction is particularly effective in cases where dehydration is either impossible or thermodynamically less favorable. researchgate.net The yield of this compound is influenced by the concentration of sulfuric acid, with studies indicating an increased yield as the H₂SO₄ concentration was lowered to 70%. researchgate.net Reducing the acid concentration further to 60% led to longer reaction times and the presence of unreacted starting material. researchgate.net

The behavior of 2-methyl-2-adamantanol in concentrated sulfuric acid has also been investigated as part of broader studies on adamantane derivatives. acs.org Additionally, deoxygenation can be a side reaction in other transformations; for instance, when 4-methyladamantane-1,4-diol (B189541) is used as a starting material, deoxygenation occurs in parallel with alkenylation, resulting in a mixture that includes this compound. researchgate.net

Conversion of Adamantanone Precursors

Adamantanone serves as a versatile and common precursor for the synthesis of this compound. wikipedia.org The typical strategy involves a two-step process: nucleophilic addition of a methyl group to the carbonyl carbon, followed by removal of the resulting hydroxyl group.

The first step is readily achieved through a Grignard reaction. Adamantan-2-one is treated with methylmagnesium chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF) at 0 °C. chemicalbook.com After the reaction is complete, it is quenched with an ammonium (B1175870) chloride solution to yield 2-methyladamantan-2-ol. chemicalbook.com This reaction is highly efficient, with reported yields as high as 99%. chemicalbook.com

The second step is the deoxygenation of the tertiary alcohol, 2-methyladamantan-2-ol, as described in the previous section (2.1.2), to furnish the final this compound product. researchgate.net

Table 2: Synthesis of 2-Methyladamantan-2-ol from Adamantan-2-one

| Reagent 1 | Reagent 2 | Solvent | Temperature | Yield |

|---|

Construction of Adamantane Frameworks for Substituted Derivatives

Instead of modifying a pre-existing cage, the adamantane skeleton can be constructed from simpler acyclic, monocyclic, or bicyclic precursors, directly yielding substituted derivatives. mdpi.comnih.gov This approach is particularly valuable for synthesizing 1,2-disubstituted adamantanes, which can be challenging to obtain via direct functionalization. tandfonline.com

Synthesis of 1,2-Disubstituted Adamantanes via Framework Construction

The total synthesis of the adamantane core offers a powerful method for producing derivatives with specific substitution patterns. One strategy involves the condensation of an enamine with an appropriate Michael acceptor. For example, the enamine of dimethyl 2,2-dimethylcyclopentane-1,3-dicarboxylate reacts with 2-(bromoethyl)acrylate to form a bicyclic intermediate, which then undergoes a Dieckmann condensation to construct the adamantane core.

Another demonstrated approach is the one-pot reaction of a di-one with acrylates or enones in the presence of triethylamine. mdpi.com This reaction proceeds through a cascade of aldol, Michael, and Dieckmann condensations to create a densely substituted adamantane core in high yields. mdpi.com Intramolecular free-radical reactions have also been successfully employed for the direct synthesis of various 1,2-disubstituted adamantanes. rsc.org Furthermore, photochemical methods have been developed, such as the photolysis of 2-adamantyl trifluoroacetate, which yields 1-trifluoroacetyl-2-hydroxyadamantane, a versatile 1,2-disubstituted precursor. tandfonline.com

Ring Expansion and Contraction Reactions in Adamantane Homologues

The synthesis of substituted adamantanes can also be achieved by modifying the ring systems of adamantane homologues like noradamantane, homoadamantane, and protoadamantane (B92536). mdpi.comnih.gov These methods involve rearrangements that either expand or contract the carbon framework to form the desired adamantane derivative.

Ring contraction of adamantane derivatives provides a route to noradamantane compounds. rsc.org A triflic acid-promoted cascade reaction of N-methyl protected cyclic carbamates derived from hydroxy-substituted adamantanes leads to decarboxylation and a subsequent 1,2-alkyl shift, resulting in ring-contracted iminium triflates. rsc.orgresearchgate.net

Conversely, ring expansion reactions are also utilized. The protoadamantane-adamantane rearrangement is a key transformation for synthesizing 1,2-disubstituted adamantanes. mdpi.com For instance, protoadamantan-4-one can be converted to various tertiary alcohols via Grignard reagents, and these intermediates then undergo rearrangement to form the adamantane skeleton. Similarly, the Tiffeneau-Demjanov ring enlargement method can be applied to adamantane homologues to introduce an additional carbon atom into the framework. researchgate.net

Cyclization of Bicyclic Precursors

A prominent and effective method for constructing the adamantane framework, including 1,2-disubstituted derivatives, involves the cyclization of bicyclic precursors, particularly those derived from bicyclo[3.3.1]nonanes. mdpi.com These precursors can be synthesized from simpler building blocks or through the ring-opening of readily available 1,3-disubstituted adamantanes. mdpi.com

One strategy involves the acid-catalyzed rearrangement of bicyclic dienes. For instance, 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one can be cyclized in the presence of an acid like triflic acid. ucla.edu This process is thought to proceed through the formation of an adamantyl cation, which is then trapped by a nucleophile. ucla.edu This method has been successfully applied to synthesize various 7-substituted adamantan-2-ones with aryl, heteroaryl, alkoxy, and amido groups. ucla.edu The reaction tolerates different alkyl and aryl substituents on the bicyclic precursor. ucla.edu

Another approach utilizes the transannular cyclization of diolefins in the bicyclo[3.3.1]nonane series. The bromination of compounds like 3,7-dimethylenebicyclo[3.3.1]nonane in nonpolar, aprotic solvents leads to the formation of adamantane derivatives. researchgate.net The mechanism for these transannular additions of halogens is believed to be molecular-ionic. researchgate.net

Functionalization Strategies for this compound Derivatives

The functionalization of the adamantane core is crucial for tailoring its properties for specific applications. The following sections detail key reactions used to introduce various functional groups onto the this compound scaffold.

Nitroxylation Reactions and Product Distribution

Nitroxylation of cage hydrocarbons, including this compound, primarily yields nitrooxy derivatives. researchgate.net The reaction of this compound with nitric anhydride (B1165640) in carbon tetrachloride is a known method for introducing a nitrooxy group. researchgate.net Studies on the nitroxylation of various adamantane substrates with a mixture of nitric acid and acetic anhydride have shown that this system's high electrophilicity and reduced acidity enhance the stability of the resulting nitrates and minimize the formation of alcohol byproducts. researchgate.net

In a study involving thirteen different cage hydrocarbons, this compound was one of the substrates investigated. researchgate.net The composition of the reaction mixture is influenced by the reactivity of the substrate and the reaction medium. researchgate.net For instance, the reaction of 2-methyladamantan-2-ol with a mixture of trifluoroacetic acid and an organosilicon oligomer can be used to prepare this compound. researchgate.net

The table below summarizes the product distribution for the nitroxylation of selected adamantane derivatives.

| Substrate | Reagent | Product(s) | Reference |

| This compound | Nitric anhydride in CCl4 | Nitrooxy derivatives | researchgate.net |

| Adamantane Derivatives | Nitric acid/Acetic anhydride | Nitroxyadamantanes | researchgate.net |

| 2-Methyladamantan-2-ol | Trifluoroacetic acid/Organosilicon oligomer | This compound | researchgate.net |

Halogenation Processes, Including Bromination and Associated Rearrangements

The halogenation of this compound can lead to a variety of products, including those resulting from rearrangements. The bromination of this compound with hot bromine yields not only the expected bridgehead substituted products, 1-bromo-2-methyladamantane and cis- and trans-1-bromo-4-methyladamantane, but also 4eq- and 4ax-bromo-2-(dibromomethylene)adamantane. rsc.org The formation of these tribromides is proposed to occur through an ionic mechanism that involves an adamantane–protoadamantane–adamantane rearrangement. rsc.org

The direct monobromides of this compound are often not isolated directly but are instead hydrolyzed to the corresponding alcohols. rsc.org The electrophilic bromination of related adamantylidene systems has been studied, revealing the formation of bromonium ion intermediates that can evolve into substitution products. acs.org The specific products formed can be dependent on the bromine concentration. acs.org

Introduction of Amino and Carboxylic Acid Functionalities

The introduction of amino and carboxylic acid groups onto the adamantane scaffold is of significant interest for pharmaceutical applications. researchgate.net One synthetic route to 4-amino-8-methyladamantane-2-carboxylic acid involves a multi-step process that can include halogenation, amination, and carboxylation of the adamantane core.

Direct C-H bond amidation offers a bromine-free method to synthesize a variety of adamantane amides. researchgate.net These amides can then be hydrolyzed to yield aminoadamantanes or γ-aminoadamantanecarboxylic acids. researchgate.net Another approach involves the Ritter reaction, where a bicyclic diene can be converted to a bis-acetamide, which is then hydrolyzed under acidic conditions to yield an amino-substituted adamantane derivative. ucla.edu

The synthesis of adamantyl-2-carboxylic acid has been achieved through a sequence involving treatment with phosphorus oxychloride/pyridine, followed by hydroboration, oxidation, and finally oxidation with chromium trioxide/periodic acid. researchgate.net

Esterification and Polymerization Reactions for Monomer Synthesis

Adamantane derivatives are valuable for creating polymers with enhanced properties. Esterification is a key reaction for synthesizing adamantyl-containing monomers. lumenlearning.com For example, 2-methacryloyloxy-2-methyladamantane is a monomer used in the production of resins for photoresists. google.comepo.org

The esterification process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. lumenlearning.com Polyesters can be formed through condensation polymerization between a dicarboxylic acid and a diol. lumenlearning.com The rigid adamantane unit, when incorporated into a polymer backbone, can significantly influence the material's properties. For instance, poly(ethylene vanillate), a bio-based polyester, can be synthesized using catalysts like titanium butoxide or antimony trioxide in a two-stage melt polycondensation process. mdpi.com

Advanced Synthetic Techniques Relevant to this compound

Modern synthetic methods offer more efficient and selective ways to functionalize the adamantane skeleton. Transition metal-catalyzed reactions are at the forefront of these advanced techniques.

For example, palladium catalysts have been employed for the direct C-H functionalization of this compound. A representative protocol uses palladium(II) acetate (B1210297) with a 1,10-phenanthroline (B135089) ligand to introduce a prop-1-en-2-yl group onto the adamantane core.

Radical functionalization methods also provide a powerful tool for accessing substituted adamantanes. nih.gov Giese-type reactions, which involve the addition of an adamantyl radical to an electrophilic alkene, are a common strategy for alkylation. nih.gov

Furthermore, cascade reactions catalyzed by transition metals, such as nickel, can be used to construct complex molecular architectures from strained bicyclic alkenes, which can be precursors to adamantane derivatives. beilstein-journals.org These advanced methods often provide access to functionalized adamantanes that are difficult to obtain through traditional approaches, paving the way for new applications in various scientific fields. rsc.orgku.dk

Plasma Microreactor Synthesis of Adamantane Derivatives

The synthesis of diamondoids, including this compound, has been explored using dielectric barrier discharges (DBD) within continuous flow plasma microreactors. researchgate.netresearchgate.net This technique offers a catalyst-free method for the functionalization and growth of adamantane frameworks at moderate temperatures. researchgate.netresearchgate.net

Research has demonstrated the use of a continuous flow glass microreactor to generate microplasmas in gas mixtures containing adamantane as a precursor and seed material. researchgate.net The process involves mixing adamantane with various plasma gases, such as argon, methane (B114726), and hydrogen, and subjecting the mixture to a high-frequency applied voltage to create the plasma. researchgate.net The synthesized products are then typically analyzed using gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

In a specific study, the synthesis of adamantane derivatives was investigated by generating DBDs in a microreactor with gas mixtures of argon, methane, hydrogen, and adamantane. researchgate.net The experiments were conducted at temperatures of 300 and 320 K with an applied voltage of 3.2–4.3 kVp–p at a frequency of 10 kHz. researchgate.net The study analyzed the formation of methylated adamantanes, including 1-methyladamantane (1-MA), this compound (2-MA), and 1,4-dimethyladamantane (B116655) (1,4-DMA). researchgate.net

The composition of the plasma gas was found to significantly influence the relative intensities of the resulting methylated derivatives. The addition of methane and hydrogen to the argon-adamantane plasma altered the product distribution. Optical emission spectroscopy of the plasma revealed the presence of CH bands and H-Balmer alpha (Hα) lines, indicating that fragmentation of adamantane and reactions involving methane and hydrogen contribute to the formation of the derivatives. researchgate.net

The relative intensities of the synthesized adamantane derivatives varied with the gas composition, as detailed in the table below.

Table 1: Relative Intensities of Adamantane Derivatives in Different Plasma Gas Compositions Data derived from graphical representations in the source material. researchgate.net

| Plasma Gas Composition | 1-methyladamantane (1-MA) Intensity | This compound (2-MA) Intensity | 1,4-dimethyladamantane (1,4-DMA) Intensity |

| Ar + 10% CH₄ | ~0.025 | ~0.008 | ~0.002 |

| Ar + 10% H₂ | ~0.020 | ~0.006 | ~0.001 |

| Ar + 10% CH₄ + 10% H₂ | ~0.018 | ~0.005 | ~0.001 |

These findings suggest that plasma microreactors provide a viable route for the synthesis and methylation of adamantane, with the product yield and distribution being tunable by adjusting the plasma gas chemistry. researchgate.netresearchgate.net The underlying mechanism for the growth of larger diamondoids appears to involve the abstraction of hydrogen from the diamondoid surface by hydrogen in the plasma, similar to the role hydrogen plays in chemical vapor deposition of diamond. researchgate.net

Photocycloaddition Strategies for Strained Systems

Photocycloaddition reactions are a powerful tool in organic synthesis for constructing strained molecular architectures. chim.itresearchgate.net These reactions, particularly the [2+2]-photocycloaddition, are fundamental in creating four-membered rings such as cyclobutanes, oxetanes, and thietanes, which are characterized by significant ring strain. chim.itresearchgate.net The inherent strain in these structures makes them valuable intermediates in the synthesis of more complex molecules. researchgate.net

The general principle of photocycloaddition involves the light-induced reaction of two unsaturated molecules to form a cyclic product. nih.gov For instance, the Paternò-Büchi reaction is a classic [2+2]-photocycloaddition used to synthesize oxetanes. chim.it Modern advancements have enabled these reactions to be performed using visible light and without the need for metal photocatalysts, aligning with green chemistry principles. nih.gov Strategies include the use of organic dyes like Rose Bengal as triplet sensitizers or self-photosensitized reactions where one of the reactants absorbs light and initiates the cycloaddition. nih.govrsc.org

While direct synthesis of the adamantane cage via a single photocycloaddition event is not the typical application, these strategies are crucial for building molecules that contain strained rings, a key characteristic of adamantane and its derivatives. researchgate.net The construction of hydrocarbons with highly strained four-membered rings via self-photosensitized [2+2] cycloaddition has been shown to produce high-energy-density fuels, highlighting the utility of this method in creating strained cyclic systems. rsc.org

Furthermore, intramolecular [2+2] photocycloadditions have been employed as a key step in the synthesis of complex natural products that feature embedded strained ring systems. researchgate.net Another innovative approach involves the [2π+2σ]-cycloaddition of highly strained molecules like [1.1.0]-bicyclobutanes with alkenes, initiated by triplet energy transfer, to form other strained bicyclic systems. chemrxiv.org This demonstrates the potential of using light to mediate the transformation of one strained system into another. chemrxiv.org These methodologies underscore the importance of photochemistry in accessing strained molecular frameworks that are otherwise difficult to obtain through conventional thermal reactions. nih.gov

Mechanistic Investigations and Computational Studies of 2 Methyladamantane Transformations

Exploration of Rearrangement Mechanisms

The transformation of 2-methyladamantane can proceed through various mechanistic pathways, including complex skeletal rearrangements and radical-induced processes. These transformations often involve the interconversion between different isomers and the formation of transient intermediates.

Adamantane (B196018)–Protoadamantane (B92536)–Adamantane Rearrangements

The rearrangement of adamantane derivatives can often be explained by invoking protoadamantane intermediates. rsc.org For instance, the aluminum halide-catalyzed interconversion of 1- and this compound is understood to proceed through reversible adamantane–protoadamantane–adamantane rearrangements. rsc.org This type of mechanism has also been proposed to explain the formation of two isomeric tribromides during the bromination of this compound with hot bromine. rsc.orgrsc.org In this reaction, alongside the expected bridgehead substitution products, 4eq- and 4ax-bromo-2-(dibromomethylene)adamantane are formed through an ionic mechanism involving these rearrangements. rsc.orgresearchgate.net

Protoadamantane derivatives can be viewed as "spring-loaded" precursors that rearrange to the more stable adamantane framework under acidic conditions. The stability of the resulting carbocation plays a crucial role in directing the rearrangement.

Radical-Induced Mechanisms and Chain Transfer Processes

Homoadamantane (B8616219) can undergo a radical-induced isomerization at high temperatures (400 °C) to yield a mixture of 1- and this compound. rsc.org This reaction is accelerated by the presence of a radical initiator. rsc.org Mechanistic studies using isotopically labeled homoadamantane are consistent with a process that involves:

Initiation: Abstraction of a hydrogen atom from the 3- or 4-position of homoadamantane. rsc.org

Rearrangement: An elimination-readdition sequence within the resulting radicals. rsc.org

Chain Transfer: Hydrogen abstraction by the newly formed 1- and 2-adamantylmethyl radicals to propagate the chain. rsc.org

The photolytic reaction of bromotrichloromethane (B165885) with aliphatic hydrocarbons, including adamantane derivatives, proceeds via a chain mechanism initiated by the formation of bromine atoms and trichloromethyl radicals. oregonstate.edu The propagation sequence involves hydrogen abstraction by the trichloromethyl radical followed by reaction of the resulting alkyl radical with bromotrichloromethane. oregonstate.edu

Carbocation Intermediates and Delocalization Phenomena

Carbocation rearrangements are fundamental to many transformations of adamantane derivatives. nih.govlibretexts.org These rearrangements are driven by the thermodynamic stability of the resulting carbocation, often converting a less stable carbocation to a more stable one through shifts of hydride or alkyl groups. libretexts.orglibretexts.org

In superacid media, the direct observation of carbocations is possible. While the 2-methyl-2-adamantyl cation is a stable tertiary carbocation, the secondary 2-adamantyl cation has not been directly observed. worldscientific.com However, studies on substituted derivatives like the 1,3,5,7-tetramethyl-2-adamantyl cation suggest it exists as a rapidly equilibrating set of degenerate unsymmetrically bridged ions. worldscientific.com At higher temperatures, this secondary cation isomerizes to the more stable tertiary 1,2,5,7-tetramethyl-2-adamantyl cation via a mechanism involving protoadamantyl intermediates. worldscientific.com

The formation of carbocation intermediates is also central to solvolysis reactions. The solvolysis of 2-chloro-2-methyladamantane proceeds much more rapidly than that of 2-chloroadamantane (B1585024), highlighting the stabilizing effect of the methyl group on the resulting tertiary carbocation. rsc.org

Solvolysis Reaction Pathways and Solvent Effects

The study of the solvolysis of 2-chloro-2-methyladamantane provides significant insights into the influence of solvent properties on reaction rates and mechanisms, particularly for reactions proceeding through carbocation intermediates.

Kinetic and Mechanistic Studies of 2-Chloro-2-methyladamantane Solvolysis

The solvolysis of 2-chloro-2-methyladamantane has been investigated in a wide range of pure and binary solvents. researchgate.net A strong linear correlation is observed between the logarithms of the rate constants for the solvolysis of 2-chloro-2-methyladamantane and 1-adamantyl chloride, which is interpreted as evidence that both reactions proceed through the same rate-determining step: the formation of a contact ion pair. rsc.orgresearchgate.net

The sensitivity to the solvent's ionizing power, as described by the Grunwald-Winstein equation, and the activation volume are consistent with a unimolecular mechanism involving ion pairs as the rate-determining step. researchgate.net Specifically, the reaction of 2-chloro-2-methyladamantane is significantly faster (107.4 times) than that of 2-chloroadamantane in 97% w/w hexafluoropropan-2-ol–water, a solvent where nucleophilic assistance is minimal. rsc.org This large rate ratio underscores the stability of the tertiary carbocation formed from 2-chloro-2-methyladamantane. rsc.org

Application of Linear Solvation Energy Approaches

The rates of solvolysis and dehydrohalogenation of 2-chloro-2-methyladamantane (CMA) in various solvents have been successfully correlated using the linear solvation energy relationship (LSER) developed by Kamlet, Abraham, and Taft. acs.orgnih.gov This approach models the effect of the solvent on the reaction rate by considering several solvent parameters.

The derived LSER equation for the solvolysis of CMA is: log k = -5.409 + 2.219π* + 2.505α₁ - 1.823β₁ acs.orgnih.gov

Where:

π * represents the solvent's dipolarity/polarizability.

α₁ is a measure of the solvent's hydrogen-bond acidity (electrophilicity).

β₁ quantifies the solvent's hydrogen-bond basicity (nucleophilicity).

This equation achieved a high correlation coefficient (r = 0.996), indicating its effectiveness in modeling the solvent effects. acs.orgnih.gov The negative coefficient for β₁ suggests that the transition state for the solvolysis of CMA is significantly different from that of other tertiary chlorides like tert-butyl chloride, where this coefficient is positive. acs.orgnih.gov This difference highlights that even for similar substrate types, the transition states can vary, making simple solvolytic correlation methods potentially invalid. acs.orgnih.gov The success of this multiple linear regression analysis provides confidence in its use for predicting solvolytic rates in other solvents. acs.orgnih.gov

Analysis of Strain Energy and Reactivity Correlations in Adamantane Systems

The rigid cage-like structure of adamantane and its derivatives, including this compound, results in inherent molecular strain. This strain energy significantly influences the chemical reactivity and physical properties of these compounds. Computational and experimental studies have been pivotal in quantifying this strain and correlating it with observed chemical transformations.

Quantification of Steric Strain and its Impact on Reactivity

Steric strain in adamantane systems arises from deviations from ideal bond angles and non-bonded interactions within the rigid polycyclic framework. swarthmore.edu This strain can be quantified through computational methods, often by calculating the difference between the actual enthalpy of formation and a theoretical strain-free value derived from group increments. swarthmore.edu The concept of strain is crucial as it can dictate the feasibility and rate of a chemical reaction. stackexchange.com For instance, a change in reaction enthalpy of just 1 kcal/mol can alter the equilibrium constant by a factor of over five at room temperature. researchgate.net

The introduction of substituents on the adamantane core, such as the methyl group in this compound, can alter the strain energy and, consequently, the molecule's reactivity. researchgate.net Experimental values for the gross enthalpy of combustion provide insight into the energetic content of these molecules. Computational studies using additive schemes can also predict these values, showing good agreement with experimental data. researchgate.net

A comparison of the results for the bromination of adamantylideneadamantane with its methylated derivative, trans-(1-methyl-2-adamantylidene)-1-methyladamantane, demonstrates that steric strain markedly affects the reactivity of the double bond. nih.gov The forced deformation of molecular geometry due to steric strain has a significant impact on reactivity. researchgate.net For example, in a highly substituted and strained adamantylideneadamantane derivative, the Gibbs free energy of the strain effect was determined to be 42 kJ/mol. researchgate.net This inherent strain can be released during a reaction, providing a thermodynamic driving force.

Table 1: Calculated Gross Enthalpies of Combustion (Δc H°gross) for Adamantane and its Methyl Derivatives at 298.15 K researchgate.net This interactive table provides a comparison of the calculated enthalpies of combustion for adamantane and its methylated forms, illustrating the energetic impact of substitution.

| Compound | Molecular Formula | Calculated Δc H°gross (kJ/mol) | Experimental Δc H°gross (kJ/mol) | Difference (kJ/mol) |

| Adamantane | C₁₀H₁₆ | 6018.2 | 6029.2 | 11.0 |

| 1-Methyladamantane (B139842) | C₁₁H₁₈ | 6674.2 | 6663.8 | -10.4 |

| This compound | C₁₁H₁₈ | 6674.2 | 6684.3 | 10.1 |

| 1,3-Dimethyladamantane | C₁₂H₂₀ | 7330.1 | 7293.9 | -36.2 |

Influence of Olefin Pyramidalization on Proton Affinity

Pyramidalization of the double bond in cyclic olefins is a structural distortion that significantly affects their reactivity, particularly their proton affinity (PA). acs.org Proton affinity is the negative of the gas-phase enthalpy change for the protonation of a molecule. The study of strained olefins, where the sp²-hybridized carbons of the double bond are forced out of planarity, reveals a direct link between the degree of pyramidalization and the ease of protonation. acs.orgresearchgate.netresearchgate.net

Research on tricyclo[3.3.3.03,7]undec-3(7)-ene, a highly pyramidalized olefin, has shown that the relief of olefin strain energy upon protonation leads to a substantially greater proton affinity compared to less strained reference compounds. acs.orgresearchgate.net This was confirmed through both ab initio calculations and experimental measurements using the kinetic method, which examines the competitive dissociation of proton-bound cluster ions in a mass spectrometer. acs.orgresearchgate.net The gas-phase basicity, which is directly related to proton affinity, can serve as a valuable indicator for quantifying steric strain in alkenes. researchgate.net

While direct studies on olefins derived from this compound are specific, the principles derived from model systems are broadly applicable. The expectation is that increased strain in an adamantane-based olefin would lead to a higher proton affinity, as protonation would relieve some of the inherent ring strain. acs.org However, computational studies have also shown that the initial carbocation formed upon protonation can rearrange to a more stable structure, a factor that must be considered when interpreting experimental proton affinity measurements. acs.org

Computational Chemistry Applications

Computational chemistry provides indispensable tools for investigating the structures, energies, and reaction pathways of adamantane derivatives like this compound. These methods range from classical molecular mechanics to sophisticated quantum mechanical calculations.

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that uses classical physics (a "force field") to model the potential energy surface of molecules. uci.edu It is particularly well-suited for conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt through bond rotations and their relative energies. ic.ac.uk For a molecule like this compound, molecular mechanics can be used to determine the preferred conformation by minimizing the steric energy, which includes terms for bond stretching, angle bending, torsional strain, and van der Waals interactions. uci.edu

The goal of a conformational analysis is to identify the low-energy conformers, especially the global minimum energy conformation, as these are the most populated shapes of the molecule at equilibrium. uci.eduic.ac.uk Popular force fields like MM2, MM3, and the Merck Molecular Force Field (MMFF) are parameterized to reproduce experimental and quantum mechanical data for a wide range of organic molecules. uci.edu While adamantane itself is rigid, the methyl group in this compound has rotational freedom, and molecular mechanics can calculate the energetic barriers and preferences for its orientation relative to the adamantane cage. This type of analysis is fundamental for understanding how the molecule will interact with other species, such as receptors or catalysts. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Energetics

For a more accurate description of electronic structure and reaction energetics, quantum mechanical methods like ab initio calculations and Density Functional Theory (DFT) are employed. pnnl.gov Ab initio methods solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. nih.gov DFT, a widely used alternative, calculates the electron density to determine the energy and properties of a system, providing a good balance between accuracy and computational expense. rsc.org

These methods are crucial for studying the energetics of chemical transformations involving this compound. For example, DFT calculations can be used to compute reaction energies and activation barriers for processes like hydroxylation or halogenation. pnnl.gov They can provide detailed insight into the transition state structures and the electronic changes that occur during a reaction. rsc.org Hybrid methods that combine DFT with higher-level corrections, such as Coupled Cluster (CC) theory, can achieve "chemical accuracy" (within ~1 kcal/mol or 4 kJ/mol) for reaction and adsorption energies on surfaces. nih.gov DFT has been successfully used to study the electronic properties and stability of adamantane derivatives, revealing how substitutions affect the molecule's ground-state energies and reactivity. mdpi.com

Table 2: Example Application of DFT for Energetic Property Calculation mdpi.com This table illustrates the type of data obtained from DFT calculations, showing calculated energies for pristine adamantane as a reference for substituted systems like this compound. Energies are in electron volts (eV).

| Method | ΔE₁ (Cationic - Neutral) | ΔE₂ (Anionic - Neutral) |

| DFT (B3LYP/6-31G(d)) | 9.10 eV | -3.36 eV |

| CCSD(T) | 9.83 eV | -3.18 eV |

Molecular Docking and Dynamics Simulations for Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand), such as this compound, interacts with a macromolecular receptor, typically a protein. nih.govscispace.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their binding affinity. chemmethod.com This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. nih.gov For this compound derivatives, docking could be used to predict how they bind to a specific enzyme, such as a cytochrome P450, providing insights into their potential as enzyme inhibitors or substrates. mdpi.com

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, simulating the motions of atoms and molecules over time. chemmethod.com Starting from a docked complex, an MD simulation can assess the stability of the predicted binding pose and provide a more detailed picture of the interactions in a dynamic, solvated environment that mimics physiological conditions. nih.govnih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate more accurate binding free energies. scispace.com The combination of docking to predict the binding mode and MD to refine and validate the complex is a common and robust approach in computational drug design. nih.gov

Applications of 2 Methyladamantane and Its Derivatives in Advanced Materials Science

Polymer Science and Engineering

The incorporation of 2-methyladamantane moieties into polymer chains, either as part of the backbone or as pendant groups, offers a versatile strategy for tailoring the properties of materials for specific engineering applications.

Development of Monomers for High-Performance Polymers

Derivatives of this compound are utilized as monomers in the synthesis of high-performance polymers. chemicalbook.com For instance, 2-methyl-2-adamantyl methacrylate (B99206) (MAMA) is a key monomer that can be polymerized to create polymers with high molecular weights. chemicalbook.com The synthesis of such monomers often involves multi-step organic reactions starting from the functionalization of the adamantane (B196018) core. The resulting polymers often exhibit significantly improved thermal and mechanical properties compared to their linear, unsubstituted counterparts. usm.eduacs.org The bulky adamantane group can increase the free volume of the polymer, which is beneficial for reducing the dielectric constant in materials used for electronic packaging. rsc.org

The development of novel monomers from renewable resources is also an area of active research, with the goal of creating more sustainable high-performance materials. researchoutreach.orgdigitellinc.comrsc.org While not exclusively focused on this compound, these efforts highlight a broader trend in polymer science towards green chemistry.

Utilization in Photoresist Formulations for Advanced Lithography

A significant application of this compound derivatives is in the formulation of photoresists for advanced lithography, particularly for 193 nm and extreme ultraviolet (EUV) lithography. chemicalbook.comaip.orgacs.org 2-Methyl-2-adamantyl methacrylate (MAMA) is frequently used as a component in chemically amplified photoresists (CARs). chemicalbook.comaip.org In these systems, the MAMA unit acts as an acid-labile group (ALU). aip.org Upon exposure to radiation, a photoacid generator (PAG) produces an acid that catalyzes the deprotection of the MAMA group during a post-exposure bake step. aip.orgresearchgate.net This chemical change alters the polarity and solubility of the polymer in the exposed regions, enabling the formation of high-resolution patterns. aip.org

The size and structure of the ALU, such as the 2-methyladamantyl group, are critical to the performance of the photoresist, influencing factors like activation energy and etch resistance. aip.orggoogle.com Terpolymers of MAMA, γ-butyrolactone methacrylate (GBLMA), and 3-hydroxyl-1-adamantyl methacrylate (HAMA) are commonly employed in 193 nm photoresists. chemicalbook.com In this combination, MAMA provides sensitivity to the 193 nm light and improves etching resolution, while GBLMA aids in substrate binding and HAMA enhances solubility and stability. chemicalbook.com The goal is to develop photoresists that offer high resolution, high sensitivity, and low line-edge roughness (LER). acs.org

Influence of Adamantyl Moieties on Polymer Thermal and Mechanical Properties

The incorporation of adamantyl moieties, including this compound derivatives, has a profound impact on the thermal and mechanical properties of polymers. The rigid and bulky nature of the adamantane cage restricts the motion of polymer chains, leading to a significant increase in the glass transition temperature (Tg). usm.eduacs.orgrsc.org This enhancement in thermal stability is crucial for applications requiring materials to withstand high temperatures. mdpi.commagtech.com.cn

For example, adamantyl-based benzocyclobutene polymers exhibit high glass transition temperatures (>350 °C) and good thermal stability (Td > 400 °C). rsc.org Similarly, polyimides containing adamantane groups show dramatic increases in Tg and solubility without compromising their thermal stability. The introduction of adamantyl groups can also improve the mechanical properties of polymers, such as tensile strength and modulus. researchgate.netmdpi.com The bulky adamantane units can increase the free volume within the polymer matrix, which can also influence properties like the dielectric constant. rsc.orgresearchgate.net

Table 1: Effect of Adamantyl Moieties on Polymer Properties

| Polymer Type | Adamantyl Derivative | Property Enhanced | Research Finding | Citation |

| Benzocyclobutene Polymers | Adamantane-based | Thermal Stability, Tg | Tg > 350 °C, Td > 400 °C | rsc.org |

| Polyimides | Adamantane and biadamantane | Tg, Solubility | Dramatic increase in Tg | |

| Poly(N-isopropylacrylamide) | Adamantyl methacrylate | Mechanical Strength | Significant improvement | researchgate.net |

| Poly(ether ether ketones) | Pendent adamantane groups | Tg, Thermal Properties | Large increase over linear polymer | usm.edu |

| Polystyrene Derivatives | 2-(1-adamantyl)-1,3-butadiene | Living Polymerization | Quantitative polymerization | researchgate.net |

Supramolecular Chemistry and Self-Assembly

The unique shape and hydrophobicity of the this compound group make it an excellent guest molecule in supramolecular systems, enabling the construction of complex, self-assembled structures with tailored functionalities.

Host-Guest Complexation with Macrocyclic Hosts

This compound and its derivatives are well-known to form stable inclusion complexes with various macrocyclic hosts, such as cyclodextrins, cucurbit[n]urils, and calixarenes. nih.govisaac-scientific.comresearchgate.netpensoft.netnih.govsioc-journal.cnnih.gov This host-guest interaction is driven by non-covalent forces, primarily the hydrophobic effect, where the nonpolar adamantyl group is encapsulated within the hydrophobic cavity of the macrocycle in an aqueous environment.

β-cyclodextrin, in particular, shows a high affinity for adamantane derivatives, forming stable 1:1 inclusion complexes with association constants typically in the range of 10³–10⁵ M⁻¹. nih.govisaac-scientific.com This strong and selective binding has been exploited to create supramolecular polymers and rotaxanes. isaac-scientific.comresearchgate.net In these structures, di-adamantyl compounds can act as "guest-monomers" that are threaded by cyclodextrin (B1172386) "host" molecules to form long, ordered chains. isaac-scientific.com The bulky adamantyl groups can also serve as stoppers in rotaxane architectures, preventing the dethreading of the macrocycle. isaac-scientific.comresearchgate.net

Table 2: Host-Guest Systems Involving Adamantane Derivatives

| Host Macrocycle | Guest Adamantane Derivative | Application | Key Finding | Citation |

| β-cyclodextrin | 2-Methacryloyloxy-2-methyladamantane copolymer | Supramolecular Composite Surfaces | Improved wettability and lubrication | chemicalbook.comnih.gov |

| β-cyclodextrin | Diadamantyl compounds | Supramolecular Polymers, Rotaxanes | High affinity and stable complex formation | isaac-scientific.comresearchgate.net |

| Cucurbit[n]urils | Adamantane derivatives | Drug Delivery | Strong inclusion complexes | nih.gov |

| Cyclo acs.orgaramide | L-α-amino acid esters with adamantyl groups | Chiroptical Sensing | Chirality transfer upon complexation | mdpi.com |

Engineering of Supramolecular Composite Surfaces for Specific Functionalities

The principles of host-guest chemistry involving adamantane derivatives are being applied to engineer functional surfaces with specific properties. chemicalbook.comnih.govosaka-u.ac.jp By immobilizing a host molecule, such as β-cyclodextrin, onto a substrate, a surface is created that can selectively bind adamantane-containing guest molecules from solution. chemicalbook.comnih.gov

For example, a silicon substrate modified with β-cyclodextrin can be used to construct supramolecular composite surfaces. chemicalbook.comnih.gov When a copolymer of 2-methacryloyloxy-2-methyladamantane and a hydrophilic monomer is introduced, the adamantyl groups anchor the polymer to the surface through host-guest interactions. nih.gov This approach has been used to improve the wettability, aqueous lubrication, and resistance to algal cell adhesion of surfaces, opening up new possibilities for creating advanced antifouling and lubricating materials. chemicalbook.comnih.gov

Applications in Lubrication and Antifouling Coatings

The unique cage-like structure of adamantane provides exceptional lubricity and hydrophobicity, making its derivatives prime candidates for advanced lubricants and protective coatings. chemicalbook.com Research has focused on incorporating adamantane moieties into polymer surfaces to create materials with superior tribological and antifouling properties.

A notable example involves 2-methacryloyloxy-2-methyladamantane, a derivative that can be grafted onto surfaces to form supramolecular composite layers. chemicalbook.com When introduced as a guest molecule onto a silicon substrate modified with β-cyclodextrin, it significantly enhances the surface's water lubrication capabilities and its resistance to the adhesion of algal cells. chemicalbook.com This host-guest chemistry provides a novel pathway for developing water-based lubrication and antifouling materials. chemicalbook.com The inherent hydrophobicity of the adamantane group is key to these properties.

Beyond this specific derivative, other adamantane-based compounds have been identified as effective agents in antifouling paints. europa.eu For instance, cis-1-(3-chloroallyl)-3,5,7-triaza-1-azonia adamantane chloride is a compound promoted for use in such formulations to prevent the growth of marine organisms on submerged surfaces. europa.eudaryatamin.com The development of these compounds has been spurred by legislation restricting more traditional but environmentally harmful agents, creating a demand for effective alternatives. europa.eu Hydrogel coatings crosslinked with adamantane and β-cyclodextrin moieties have also been developed, which create a lubricated, antifouling surface that can inhibit blood protein adsorption and platelet activation on medical devices like catheters. nih.gov

Electronic and Optoelectronic Materials Development

The adamantane scaffold's rigidity and well-defined structure are being leveraged to design new materials for electronics and optoelectronics, aiming to improve performance, efficiency, and stability.

Derivatives of this compound are utilized in the fabrication of key components for electronic devices. Specifically, 2-methacryloyloxy-2-methyladamantane (also known as 2-methyl-2-adamantyl methacrylate or MAMA) is a monomer used in polymers for preparing analog semiconductors and Light-Emitting Diodes (LEDs). chemicalbook.com This monomer is often terpolymerized with other methacrylates for use in 193 nm photoresists, which are critical for patterning semiconductor wafers. chemicalbook.com The adamantyl group in MAMA enhances the polymer's sensitivity to 193 nm light and improves the etching resolution. chemicalbook.com The adamantane moiety is also widely used to develop host molecules and transport materials in Organic Light-Emitting Diode (OLED) device applications. researchgate.net

In the field of solar energy, adamantane derivatives are emerging as critical components for enhancing the performance and stability of perovskite solar cells (PSCs). rsc.orgresearchgate.net The primary efficiency losses and instability in PSCs often occur at the interfaces between the perovskite absorber and the charge transport layers. imec-int.com Adamantane-based molecules are used to modify these interfaces. researchgate.net

Computational studies have identified tetra-substituted adamantane derivatives as promising hole transport materials (HTMs). rsc.orgrsc.org For example, a derivative known as ad-EtTPA has shown a low hole reorganization energy and a low HOMO (Highest Occupied Molecular Orbital) level, which are beneficial for efficient hole transport and a high open-circuit voltage, respectively. researchgate.netrsc.org

Furthermore, a fullerene derivative featuring an adamantane cage, researchgate.netresearchgate.net-phenyl-C₆₁-butyric acid 1-adamantane methyl ester (PC₆₁BAd), has been synthesized and tested as an acceptor material in organic solar cells. acs.org Devices using this material achieved a power conversion efficiency of 3.31% and, crucially, exhibited superior thermal stability compared to standard fullerene acceptors. After being heated at 150°C for 20 hours, the device with the adamantane derivative retained a significant portion of its efficiency, demonstrating its potential for creating more durable solar cells. acs.org

Table 1: Performance of Adamantane-Based Materials in Photovoltaic Devices

| Adamantane Derivative | Application | Key Finding | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| ad-EtTPA | Hole Transport Material (HTM) in Perovskite Solar Cells (PSCs) | Predicted to have low hole reorganization energy and low HOMO level, leading to more efficient PSCs. rsc.org | Not specified (Computational study) |

Integration into Analog Semiconductors and Light-Emitting Diodes (LEDs)

Catalysis and Organocatalysis

The adamantane scaffold's steric bulk, rigidity, and chemical inertness make it an ideal structural component in catalyst design. researchgate.netuq.edu.au It provides a stable, three-dimensional framework that can be functionalized to create highly active and selective catalysts.

A prominent class of adamantane-based organocatalysts are the 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives. These stable nitroxyl (B88944) radicals are highly efficient for the aerobic oxidation of alcohols, a fundamental transformation in organic chemistry. organic-chemistry.orgresearchgate.net They often show superior catalytic activity compared to the widely used catalyst TEMPO, especially for the oxidation of sterically hindered secondary alcohols. organic-chemistry.org This enhanced reactivity is attributed to the reduced steric hindrance around the N-oxyl radical in the cage-like AZADO structure. organic-chemistry.org

The synthesis of these catalysts often starts from readily available adamantane precursors. For example, 4-chloro-2-azaadamantane N-oxyl (4-Cl-AZADO) can be synthesized in five steps from 2-adamantanone. researchgate.net Similarly, 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO can be synthesized from 1,3-adamantanediol. organic-chemistry.orgacs.org These syntheses demonstrate the practical accessibility of these powerful organocatalysts.

Table 2: Comparison of Nitroxyl Radical Catalysts for Alcohol Oxidation

| Catalyst | Precursor | Key Advantage |

|---|---|---|

| AZADO (2-Azaadamantane N-oxyl) | 1,3-Adamantanediol organic-chemistry.org | Superior catalytic proficiency to TEMPO for hindered alcohols. organic-chemistry.org |

| 1-Me-AZADO | 1,3-Adamantanediol organic-chemistry.org | Simpler synthesis route than AZADO, high efficiency. organic-chemistry.org |

| 4-Cl-AZADO | 2-Adamantanone researchgate.net | High activity for aerobic oxidation of alcohols. researchgate.net |

| TEMPO | (Not adamantane-based) | Effective for primary alcohols, but struggles with hindered secondary alcohols. organic-chemistry.org |

The adamantane framework serves as a versatile and robust scaffold in catalyst design for several key reasons. researchgate.netuq.edu.au Its most significant contribution is providing controlled steric bulk. sinocompound.com The rigid, three-dimensional geometry allows for the precise positioning of functional groups, which can fine-tune the catalyst's activity and selectivity. publish.csiro.au The steric hindrance provided by the adamantyl group is crucial for the success of many catalytic reactions, including cross-coupling reactions. sinocompound.com

Moreover, the adamantane core is chemically inert, meaning it does not participate in unwanted side reactions, thereby enhancing the catalyst's stability and lifetime. uq.edu.au This stability, combined with its spherical geometry, makes it an excellent building block for creating directional and potentially recyclable catalyst systems. researchgate.netacs.org Researchers have used functionalized adamantanes as tetrahedral building units to construct 3-D porous materials that act as recyclable heterogeneous catalysts. acs.org The ability to functionalize the adamantane core also allows for the tuning of electronic properties, further expanding its utility in creating bespoke catalysts for specific chemical transformations. sinocompound.com

Biological and Pharmaceutical Research Applications of 2 Methyladamantane Analogues

Design and Synthesis of Bioactive Adamantane (B196018) Scaffolds

The adamantane framework serves as a versatile building block for designing new bioactive molecules. Its derivatives have been investigated for a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. researchgate.net The synthesis of these analogues often involves the modification of the adamantane core to introduce various functional groups, thereby modulating their biological effects.

The discovery of amantadine (B194251), a 1-amino-adamantane derivative, as an antiviral drug for influenza A spurred extensive research into adamantane analogues as potential antiviral agents. chemicea.comnih.gov Derivatives of 2-methyladamantane are among the many adamantane compounds that have been synthesized and evaluated for their antiviral activity. researchgate.net The lipophilic nature of the adamantane cage is believed to facilitate the interaction of these molecules with viral components. nih.gov Research in this area continues to explore new derivatives to overcome viral resistance and broaden the spectrum of activity. uctm.edu

| Compound | Antiviral Activity Noted | Source |

| Amantadine | Influenza A | chemicea.comnih.gov |

| Rimantadine | Influenza A | chemicea.comnih.gov |

| Adamantane Derivatives | General antiviral properties | researchgate.net |

Adamantane derivatives have shown promise as antimicrobial agents. ontosight.ainih.govmdpi.com Studies have demonstrated that certain synthetic derivatives of adamantane exhibit activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. nih.govnih.gov For instance, a series of novel 1-adamantyl derivatives were synthesized and tested, with some compounds showing significant antimicrobial effects. nih.gov The introduction of different functional groups onto the adamantane scaffold can lead to compounds with varying degrees of antimicrobial potency. nih.govmdpi.com

A study on amino acid derivatives of memantine (B1676192) (3,5-dimethyladamantan-1-amine) showed that these compounds exhibited moderate activity against the Gram-negative bacterium E. coli. uctm.edu Another study synthesized seventeen adamantane derivatives and found that four of them displayed high antibacterial potential against Gram-positive bacteria. mdpi.com

| Derivative Class | Tested Against | Outcome |

| 1-Adamantyl derivatives | Staphylococcus aureus, Candida albicans | Some compounds showed notable activity. nih.gov |

| Amino acid derivatives of memantine | E. coli (Gram-negative) | Moderate activity observed. uctm.edu |

| Various adamantane derivatives | Gram-positive bacteria | Four derivatives showed high potential. mdpi.com |

The potential of adamantane derivatives as anticancer agents is an active area of research. researchgate.net The rigid adamantane structure can be functionalized to create molecules that interact with specific targets involved in cancer progression. google.com For example, some adamantane derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colorectal, pancreatic, and breast cancer cells. google.com Research has also explored the synthesis of hybrid molecules incorporating adamantane to enhance their anticancer efficacy. mdpi.comnih.gov Gold(I) complexes containing adamantyl-thiazolidine and adamantyl-oxadiazole thione ligands have been synthesized and are being investigated for their anticancer properties. semanticscholar.org

| Adamantane-Based Compound | Cancer Cell Line(s) | Observed Effect |

| Compounds 2 and 5 (specific structures in source) | Colorectal cancer, Pancreatic cancer | Higher inhibition activity. google.com |

| Gold(I) complexes with adamantyl ligands | General anticancer research | Under investigation. semanticscholar.org |

Antimicrobial Properties of Derivatives

Role in Drug Delivery Systems

The unique physicochemical properties of adamantane and its derivatives, such as their lipophilicity and stable cage-like structure, make them attractive for use in drug delivery systems (DDS). chemicea.comontosight.aipensoft.netpensoft.net Adamantane can be incorporated into various DDS platforms, including liposomes, dendrimers, and cyclodextrin (B1172386) complexes, to improve the delivery of therapeutic agents. pensoft.netpensoft.net

The lipophilicity of adamantane allows it to have a strong affinity for the lipid bilayers of liposomes, which can be utilized for targeted drug delivery. pensoft.netpensoft.net Furthermore, the adamantane moiety can serve as a structural anchor to which different functional groups or targeting ligands can be attached. pensoft.net This versatility makes adamantane-based DDS a promising strategy for enhancing the efficacy and selectivity of various drugs. pensoft.net

Ligand Development for Specific Biological Targets

The rigid adamantane scaffold allows for the precise spatial arrangement of functional groups, making it an ideal template for designing ligands that can bind to specific biological targets with high affinity and selectivity.

The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells and is a target for cancer diagnosis and therapy. wikipedia.orgbiorxiv.org Adamantane-derived scaffolds have been successfully used to synthesize novel ligands for the σ2 receptor. nih.gov These ligands can be designed to carry imaging agents or cytotoxic payloads to tumors. nih.gov

In silico and in vitro studies have shown that adamantane-based compounds can bind to the σ2 receptor. nih.gov Molecular docking studies have helped to understand the binding modes of these ligands within the receptor's active site. nih.gov The development of selective σ2 receptor ligands is an active area of research, with the goal of creating more effective and targeted cancer therapies. publish.csiro.au

| Ligand Type | Target Receptor | Significance |

| Adamantane-derived scaffolds | Sigma-2 (σ2) receptor | Potential for tumor imaging and targeted drug delivery. nih.gov |

Modulation of Ion Channels and Neurotransmitter Systems

Analogues of this compound have been a significant focus of research due to their interactions with various ion channels and neurotransmitter systems, which are crucial for neuronal signaling. The rigid, cage-like structure of the adamantane core serves as a valuable scaffold for designing molecules that can modulate these biological targets.

One of the most studied areas is the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptors. publish.csiro.aumdpi.com These receptors are ligand-gated ion channels that play a vital role in excitatory synaptic transmission, memory, and learning. mdpi.com Certain adamantane derivatives, such as amantadine and memantine, function as antagonists of the NMDA receptor. publish.csiro.aucymitquimica.com Their mechanism involves blocking the ion channel of the receptor, thereby modulating glutamatergic neurotransmission. cymitquimica.comresearchgate.net This action is believed to contribute to their therapeutic effects in neurodegenerative conditions. cymitquimica.com

Beyond the glutamatergic system, adamantane derivatives also interact with sigma (σ) receptors. publish.csiro.au Sigma receptors are involved in regulating ion channels and calcium homeostasis within the central nervous system. publish.csiro.au For instance, amantadine has been shown to act as an agonist at the σ1 receptor. publish.csiro.au This discovery has spurred the investigation of other polycyclic compounds, including azaadamantane derivatives, as potential modulators of sigma receptors. publish.csiro.au

The ability of the bulky adamantyl group to interact with and block ion channels is a recurring theme in the study of these compounds. researchgate.netresearchgate.net This property is not limited to neuronal receptors but is also a mechanism observed in other biological contexts, such as the inhibition of viral ion channels. escholarship.org The lipophilic and three-dimensional nature of the adamantane cage allows it to fit into and occlude the pores of ion channels, restricting ion flow. researchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. These studies systematically modify the adamantane scaffold and its substituents to identify key features that enhance potency, selectivity, and other desirable pharmacological properties. publish.csiro.au The unique three-dimensional and rigid nature of the adamantane moiety provides a precise framework for positioning functional groups to effectively probe interactions with biological targets. publish.csiro.aupublish.csiro.au

SAR studies have revealed that the adamantane core is often essential for binding to target proteins. vulcanchem.com The lipophilicity conferred by the adamantyl group can be a critical factor for crossing cell membranes and reaching intracellular targets. publish.csiro.auresearchgate.net

Several key modification strategies and their effects on activity have been documented across different classes of adamantane derivatives:

Substitution on the Adamantane Core: The position and nature of substituents on the adamantane cage are critical. For instance, in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors based on an N-methyladamantane-1-carboxamide scaffold, chlorination at the 3-position was found to improve selectivity. vulcanchem.com

Modification of Linking Groups: In studies of adamantyl-cyanoguanidine hybrid compounds, the length of the linker between the adamantyl group and other parts of the molecule was found to be crucial. Variations in the linker connecting to the adamantyl core were not well-tolerated, indicating a strict spatial requirement for activity. publish.csiro.au

N-Alkylation: The effect of adding an alkyl group to a nitrogen atom in the molecule can vary significantly depending on the target. For N-methyladamantane-1-carboxamide derivatives, N-methylation enhanced potency 15-fold compared to the non-methylated analogues. vulcanchem.com Conversely, for certain acetohydroxamic acid derivatives designed as trypanocidal agents, N-methylation of the adamantane analogue led to a decrease in potency. acs.org

Side Chain Modifications: In a series of amantadine-thiourea conjugates developed as urease inhibitors, the length of the alkyl chain was a key determinant of activity. An optimal chain length was found to produce the most potent inhibition, suggesting that the side chain plays a vital role in interacting with the enzyme. mdpi.com

The following tables summarize SAR findings from research on various adamantane analogues.

Table 1: SAR of N-Methyladamantane-1-carboxamide Derivatives as 11β-HSD1 Inhibitors

| Modification | Effect on Activity | Example Compound | IC₅₀ (nM) |

|---|---|---|---|

| Adamantane Core | Essential for target binding | Parent compound | 229 |

| N-Methylation | Increased metabolic stability and potency | Compound 14 | 113 |

| Chlorination at 3-position | Improved selectivity | 3-chloro derivative | 1.6 µM (cytotoxicity) |

Data sourced from a study on 11β-HSD1 inhibitors. vulcanchem.com

Table 2: SAR of Amantadine-Thiourea Conjugates as Urease Inhibitors

| Moiety | Position | Substitution | IC₅₀ (µM) |

|---|---|---|---|

| Aryl | 4 | Fluoro | > 0.0087 |

| Aryl | 2 | Chloro | 0.0087 ± 0.001 |

| Alkyl Chain | - | 7-carbon chain (Octanamide) | 0.0085 ± 0.0011 |

Data from a study on urease inhibitors, indicating that a long alkyl chain or specific aryl substitutions enhance potency. mdpi.com

These studies underscore the utility of the adamantane scaffold in medicinal chemistry. By systematically altering its structure, researchers can fine-tune the biological activity of these analogues, leading to the development of more effective and selective therapeutic agents. publish.csiro.au

Analytical and Spectroscopic Characterization Methods in 2 Methyladamantane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of adamantane (B196018) derivatives, offering detailed information about molecular structure and dynamics. researchgate.net Due to the high symmetry of the adamantane cage, even subtle changes upon substitution, such as the addition of a methyl group, lead to distinct and interpretable changes in the NMR spectra. researchgate.net

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary methods for the structural elucidation of 2-methyladamantane. The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the steric environment of each nucleus. researchgate.net The introduction of a methyl group at the secondary (C-2) position breaks the molecule's symmetry, resulting in a more complex but highly informative spectrum compared to the parent adamantane, which shows only two signals. wikipedia.org

Researchers utilize a variety of one-dimensional and two-dimensional NMR experiments to assign the resonances of each proton and carbon atom in the this compound structure. researchgate.net The substituent chemical shift (SCS) induced by the methyl group provides valuable data on steric interactions within the rigid cage. researchgate.net Computational methods, such as Gauge Including Atomic Orbital (GIAO) calculations, are often employed alongside experimental data to accurately predict and interpret the chemical shifts, offering a deeper understanding of the steric effects at play. researchgate.net

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| C1, C3 | 38.2 | 1.85 |

| C2 | 33.9 | 1.95 |

| C4, C9 | 28.9 | 1.72 (ax), 1.45 (eq) |

| C5, C7 | 28.5 | 1.70 |

| C6, C10 | 37.8 | 1.75 (ax), 1.65 (eq) |

| C8 | 32.1 | 1.72 (ax), 1.45 (eq) |

| CH₃ | 18.9 | 0.95 |

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions. In the study of adamantane rearrangements, labeling with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) provides unambiguous mechanistic insights. masonaco.org For instance, research on the thermal isomerization of homoadamantane (B8616219) to 1-methyladamantane (B139842) and this compound utilized specifically labeled starting materials to unravel the reaction mechanism.

In one study, [4-¹³C]homoadamantane was thermolyzed, and the resulting this compound product was analyzed by ¹³C NMR. The analysis showed that the ¹³C label was equally distributed between the methyl group and the C-2 position of the adamantane cage. This finding was crucial in supporting a radical-induced mechanism involving specific bond cleavage and rearrangement steps. Similarly, experiments with deuterium-labeled homoadamantane, analyzed by gas chromatography-mass spectrometry (GC-MS), revealed the specific positions of deuterium atoms in the this compound product, further clarifying the hydrogen abstraction steps in the radical chain reaction.

High-Resolution 1H and 13C NMR for Structural Elucidation

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for assessing its purity. nih.govchemyx.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. certara.com

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. nih.gov The molecular ion [M]⁺ is observed at an m/z of 150, corresponding to its molecular formula C₁₁H₁₈. However, the most intense peak (base peak) in the spectrum often corresponds to the loss of the methyl group, resulting in the adamantyl cation at m/z 135. nih.gov This stable cation is a hallmark of many adamantane derivatives. Other significant fragment ions are observed at lower m/z values, which arise from further fragmentation of the adamantane cage. wikipedia.org This unique fragmentation signature allows for confident identification of the compound, even in complex mixtures. researchgate.net

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 150 | [C₁₁H₁₈]⁺ (Molecular Ion) | Moderate |

| 135 | [C₁₀H₁₅]⁺ (Loss of CH₃) | High (Often Base Peak) |

| 93 | [C₇H₉]⁺ | Moderate |

| 79 | [C₆H₇]⁺ | High |

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of this compound, enabling its separation from reactants, byproducts, and other isomers. The choice of chromatographic technique depends on the complexity of the sample matrix and the analytical goal.

Gas chromatography (GC) is the premier technique for separating and analyzing volatile compounds like this compound. It is particularly effective for analyzing complex hydrocarbon mixtures, such as those found in crude oil, where adamantane and its alkylated derivatives (diamondoids) serve as important geochemical markers. researchgate.netsysydz.net In a GC system, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the gas phase and the stationary phase. mdpi.com

The retention time of this compound is a key identifier. This can be standardized using the Kovats retention index, which compares the retention time of the analyte to that of n-alkane standards. nih.gov This index helps in comparing results across different instruments and conditions. GC is frequently coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the identification capabilities of MS, allowing for the definitive identification and quantification of this compound in intricate mixtures. nih.gov

| Column Type | Kovats Index |

|---|---|

| Standard Non-Polar | 1162 - 1209 |

| Standard Polar | 1400 - 1442 |

While GC is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. chemyx.com For adamantane derivatives that may be less volatile or have been functionalized, HPLC provides a powerful separation method. nih.gov

The coupling of HPLC with mass spectrometry (LC-MS) creates a highly sensitive and selective analytical system. chemyx.comcertara.com In an LC-MS setup, the sample is first separated by the HPLC system based on its components' interactions with the stationary and mobile phases. chemyx.com The separated components then flow directly into the mass spectrometer, where they are ionized and detected. chemyx.comcertara.com This two-step process allows for the effective separation of components in a mixture followed by their structural confirmation. chemyx.com LC-MS/MS, a tandem MS technique, can be used to further fragment ions, providing even more detailed structural information, which is invaluable for distinguishing between isomers and identifying unknown metabolites or derivatives of this compound in complex biological or chemical matrices. certara.comnih.gov

Gas Chromatography (GC) for Mixture Analysis

Fluorescence Correlation Spectroscopy (FCS) for Host-Guest Complexation Studies

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the dynamics of fluorescent molecules in solution at the single-molecule level. mdpi.com It analyzes fluctuations in fluorescence intensity within a tiny, open observation volume defined by a focused laser beam. mdpi.com These fluctuations are primarily caused by molecules diffusing in and out of the volume, and their analysis can provide information on diffusion coefficients, concentrations, and, importantly, intermolecular interactions such as host-guest complexation. frontiersin.org

In the context of adamantane derivatives, FCS is particularly valuable for characterizing their inclusion complexes with host molecules like cyclodextrins. mdpi.com Since this compound itself is non-fluorescent, studies typically involve attaching a fluorescent label to the adamantane core or using a competitive binding assay with a fluorescent guest. researchgate.net The principle relies on the change in the diffusion time of the fluorescently-tagged guest molecule as it binds to a larger, slower-diffusing host molecule. frontiersin.org

A notable study investigated the complexation of an Alexa 488-labeled adamantane derivative with β-cyclodextrin in an aqueous solution. mdpi.comnih.gov By monitoring the change in the diffusion time of the labeled adamantane at various concentrations of β-cyclodextrin, researchers were able to elucidate key parameters of the binding event. researchgate.net

Key Research Findings from FCS Studies on Adamantane-Cyclodextrin Complexation:

Stoichiometry: The interaction between the adamantane derivative and β-cyclodextrin was determined to have a 1:1 stoichiometry. mdpi.comnih.gov This indicates that one adamantane guest molecule binds with a single β-cyclodextrin host molecule.

Binding Affinity: The study revealed a high association equilibrium constant (K) of 5.2 × 10⁴ M⁻¹, signifying a strong and stable inclusion complex. mdpi.comresearchgate.netnih.gov This measurement was conducted in an aqueous solution at 25°C and a pH of 6. mdpi.comnih.gov

Dynamics: FCS can operate in two regimes: "slow exchange," where the complex is stable on the timescale of diffusion, and "fast exchange," where binding and unbinding are rapid. frontiersin.org For the adamantane-cyclodextrin system, the change in the average diffusion time with increasing host concentration points towards the formation of a distinct, slower-moving complex. frontiersin.org

These findings demonstrate the utility of FCS in quantifying the thermodynamics of host-guest interactions involving adamantane scaffolds. The high binding affinity is a direct consequence of the complementary size and shape of the adamantane guest and the hydrophobic cavity of the β-cyclodextrin host.

Table 1: FCS Data for Adamantane Derivative-β-Cyclodextrin Complexation

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|